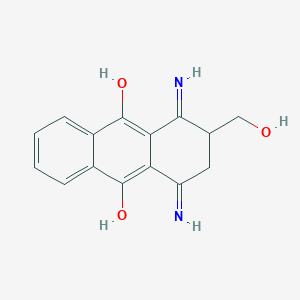
Dihydrazinecarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrazinecarbonate is a chemical compound that consists of two hydrazine molecules bonded to a carbonate group It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrazinecarbonate can be synthesized through the reaction of hydrazine hydrate with dimethyl carbonate. The reaction typically occurs in an aqueous solution and may require a catalyst to proceed efficiently. The general reaction is as follows:
2 N2H4⋅H2O+(CH3O)2CO→N2H4CO3+2CH3OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the hydrazine hydrate and dimethyl carbonate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dihydrazinecarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
Dihydrazinecarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihydrazinecarbonate involves its ability to donate nitrogen atoms in chemical reactions. This property makes it a valuable reagent in synthesis and research. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes involved in nitrogen metabolism.
Comparison with Similar Compounds
Similar Compounds
Carbohydrazide: Similar in structure but with different reactivity and applications.
Hydrazinecarboxylate: Another nitrogen-containing compound with distinct properties.
Hydrazine derivatives: Various compounds with hydrazine as a core structure.
Uniqueness
Dihydrazinecarbonate is unique due to its specific combination of hydrazine and carbonate groups, which imparts distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in research and industry.
Properties
Molecular Formula |
CH10N4O3 |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
carbonic acid;hydrazine |
InChI |
InChI=1S/CH2O3.2H4N2/c2-1(3)4;2*1-2/h(H2,2,3,4);2*1-2H2 |
InChI Key |
SHOTZAAGWLBZQV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.NN.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
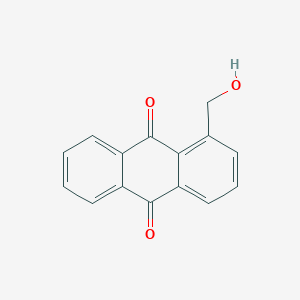
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
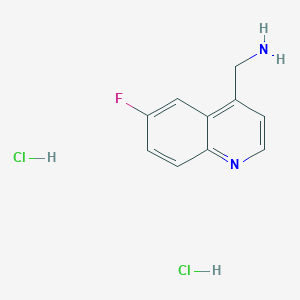
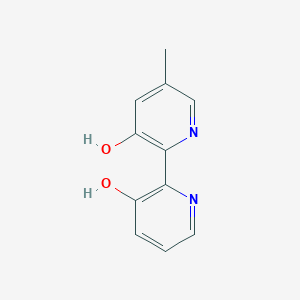

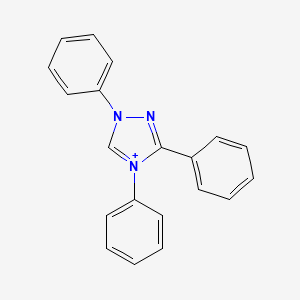
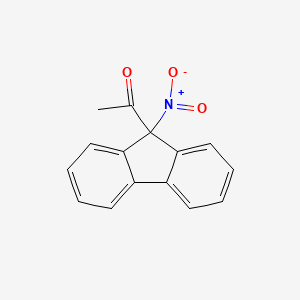
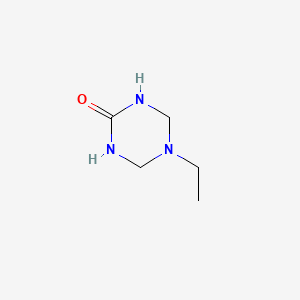
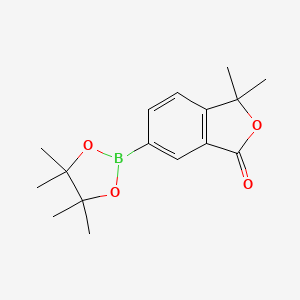
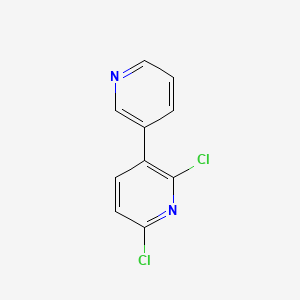
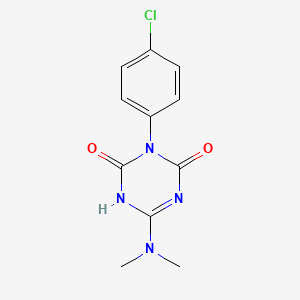
![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
